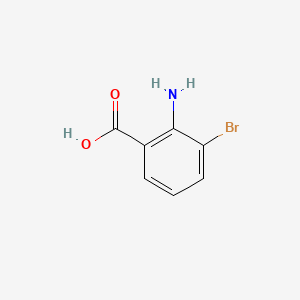

2-Amino-3-bromobenzoic acid

CAS No.: 20776-51-6

Cat. No.: VC1968410

Molecular Formula: C7H6BrNO2

Molecular Weight: 216.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20776-51-6 |

|---|---|

| Molecular Formula | C7H6BrNO2 |

| Molecular Weight | 216.03 g/mol |

| IUPAC Name | 2-amino-3-bromobenzoic acid |

| Standard InChI | InChI=1S/C7H6BrNO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,9H2,(H,10,11) |

| Standard InChI Key | SRIZNTFPBWRGPB-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Br)N)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)N)C(=O)O |

Introduction

Structural Characteristics and Physical Properties

2-Amino-3-bromobenzoic acid is a substituted benzoic acid with an amino group at the 2-position and a bromine atom at the 3-position of the benzene ring. This specific arrangement creates a unique electronic environment that influences its chemical behavior and biological activity.

The compound appears as a white to pale yellow crystalline powder with the molecular formula C7H6BrNO2 and a molecular weight of 216.03 g/mol . The structure features a planar benzene ring with the carboxyl, amino, and bromine substituents creating a well-defined spatial arrangement.

Physical and Chemical Properties

The key physical and chemical properties of 2-amino-3-bromobenzoic acid are summarized in Table 1.

Table 1: Physical and Chemical Properties of 2-Amino-3-bromobenzoic acid

Structural Analysis

The molecular structure of 2-amino-3-bromobenzoic acid has been investigated using various analytical techniques. X-ray crystallography studies reveal important details about its three-dimensional structure and intermolecular interactions in the solid state . The crystal structure data is available in the Cambridge Crystallographic Data Centre (CCDC Number: 794493).

Studies on similar compounds such as 2-amino-5-bromobenzoic acid have shown that these molecules can exist in multiple tautomeric forms, though the carboxylic acid and primary amine form is typically the most stable . The amino group at the ortho position relative to the carboxylic acid group allows for intramolecular hydrogen bonding, contributing to the molecule's stability.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 2-amino-3-bromobenzoic acid, with the bromination of 2-aminobenzoic acid (anthranilic acid) being the most common approach.

Laboratory Synthesis

The primary method for synthesizing 2-amino-3-bromobenzoic acid involves the selective bromination of 2-aminobenzoic acid. This reaction typically requires controlled conditions to ensure regioselectivity, directing the bromine to the 3-position.

The reaction is generally performed using bromine in the presence of a catalyst such as iron or aluminum chloride. To control the bromination process, the temperature is typically maintained between 0-5°C. The reaction can be represented as:

2-aminobenzoic acid + Br2 → 2-Amino-3-bromobenzoic acid + HBr

Industrial Production

In industrial settings, the production of 2-amino-3-bromobenzoic acid employs large-scale bromination reactions with optimized conditions for high yield and purity. Advanced techniques such as continuous flow reactors and automated control systems are used to ensure consistent product quality. These methods allow for efficient production with minimized waste and improved safety profiles.

Chemical Reactivity

Carboxylic Acid Group

The carboxylic acid moiety can undergo typical reactions including:

-

Esterification with alcohols

-

Amide formation with amines

-

Salt formation with bases

-

Reduction to alcohols

Amino Group

The primary amine at the 2-position can participate in:

-

Diazotization reactions

-

Acylation and alkylation

-

Schiff base formation

-

Coupling reactions for dye synthesis

Bromine Substituent

The bromine atom at the 3-position is particularly valuable for further functionalization through:

-

Nucleophilic aromatic substitution reactions

-

Metal-catalyzed cross-coupling reactions (Suzuki, Stille, etc.)

-

Halogen-metal exchange reactions

Types of Reactions

According to the available data, 2-amino-3-bromobenzoic acid undergoes various chemical reactions that can be categorized as follows:

-

Substitution Reactions: The amino and bromine groups can participate in nucleophilic and electrophilic substitution reactions. Common reagents include sodium hydroxide or potassium carbonate.

-

Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, or reduced using lithium aluminum hydride or sodium borohydride.

-

Coordination Chemistry: The carboxylic acid and amino groups can form complexes with metal ions, potentially useful in catalysis.

Biological Activity

2-Amino-3-bromobenzoic acid and its derivatives exhibit diverse biological activities, making them of interest for pharmaceutical applications.

Antimicrobial Properties

Research has demonstrated that this compound and its derivatives possess significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

In vitro studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. This antimicrobial activity makes the compound and its derivatives potential candidates for developing new antibiotics.

Anti-inflammatory and Analgesic Effects

Certain derivatives of 2-amino-3-bromobenzoic acid have shown anti-inflammatory and analgesic properties. In vitro studies suggest that these compounds can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Other Biological Effects

Research has also indicated additional biological activities:

-

Potential Anticancer Activity: Studies have reported cytotoxic effects against various cancer cell lines, including breast and colon cancer cells, through the activation of caspase pathways and induction of apoptosis.

-

Neuroprotective Properties: Investigations have highlighted neuroprotective effects in models of neurodegeneration, with the compound reducing oxidative stress markers and improving neuronal survival rates in vitro.

Applications

The unique structure and reactivity of 2-amino-3-bromobenzoic acid make it valuable in various applications across different fields.

Building Block in Medicinal Chemistry

2-Amino-3-bromobenzoic acid serves as an important building block in the synthesis of pharmaceutical compounds. Its specific substitution pattern enables the construction of complex molecules with targeted biological activities. The bromine substituent is particularly useful for further functionalization through various coupling reactions.

Drug Development

Based on its biological activity profile, this compound and its derivatives are being investigated for:

-

Development of new antimicrobial agents, especially against resistant bacterial strains

-

Anti-inflammatory and analgesic drugs

-

Potential anticancer therapeutics

Dye Synthesis

The compound can be utilized in synthesizing dyes and pigments due to its chromophoric properties. The ability to modify its structure through substitution reactions allows for the design of colorants with specific absorption characteristics for use in textiles and coatings.

Polymer Chemistry

2-Amino-3-bromobenzoic acid can serve as a monomer or co-monomer in polymer synthesis. Its incorporation into polymer chains can impart desirable properties such as thermal stability and enhanced mechanical strength, making it valuable in developing advanced materials.

Scientific Research

The compound is also used as a reagent and intermediate in various research contexts, including:

-

Structure-activity relationship studies

-

Development of new synthetic methodologies

-

Investigation of reaction mechanisms

Current Research and Future Directions

Research on 2-amino-3-bromobenzoic acid continues to expand, with several promising directions:

Synthetic Methodology Development

Researchers are working on developing more efficient and environmentally friendly methods for synthesizing 2-amino-3-bromobenzoic acid and its derivatives. These include:

-

Greener catalytic systems for selective bromination

-

Continuous flow chemistry approaches

-

Enzyme-catalyzed transformations

Medicinal Chemistry Applications

The compound's potential in drug discovery is being explored through:

-

Structure-activity relationship studies to optimize biological activity

-

Development of new antimicrobial agents to address the global challenge of antibiotic resistance

-

Investigation of anticancer and neuroprotective properties

Materials Science Innovation

In materials science, research is focused on:

-

Novel polymers with enhanced properties

-

Advanced dyes and pigments with specific spectral characteristics

-

Functional materials for electronic and sensing applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume